REACTION_CXSMILES
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[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:15]1[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].C([O-])([O-])=O.[Na+].[Na+]>CC(O)C.O.[Pd]>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:15]2[CH:16]=[C:17]([CH:21]=[CH:22][CH:23]=2)[C:18]([OH:20])=[O:19])=[CH:5][CH:4]=1 |f:2.3.4,5.6|
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Name
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|
Quantity
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15 g
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Type
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reactant
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Smiles
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FC(C1=CC=C(C=C1)B(O)O)(F)F
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Name
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|
Quantity
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15.1 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=O)O)C=CC1
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Name
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Quantity
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39 mL
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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|
Quantity
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72 mL
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Type
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solvent
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Smiles
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CC(C)O.O
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Name
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|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate was filtered
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Type
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WASH
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Details
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rinsed with 20% aqueous Na2CO3 solution
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Type
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ADDITION
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Details
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The filtrate was diluted with water
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Type
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FILTRATION
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Details
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The white solid was filtered
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Type
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CUSTOM
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Details
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dried in vacuo
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Type
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CUSTOM
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Details
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The crude material (2.1) (19.69 g) was used in the next step without further purification
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Name
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|
Type
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|
Smiles
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FC(C1=CC=C(C=C1)C=1C=C(C(=O)O)C=CC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |